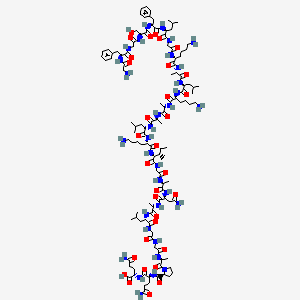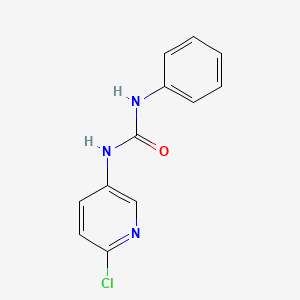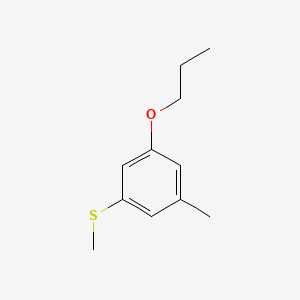![molecular formula C13H18N6O6 B14763370 Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- is a modified nucleoside derivative of guanosine. This compound is known for its unique chemical structure, which includes a 2’-O-[2-(methylamino)-2-oxoethyl] group attached to the ribose sugar. This modification enhances the stability, specificity, and therapeutic potential of RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- typically involves the modification of the ribose moiety of guanosineCommon reagents used in this synthesis include methylamine and various protecting groups to ensure selective modification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylamino group, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective modification .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs. These derivatives can have different biological activities and properties .
Scientific Research Applications
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antisense therapeutics, where it can modulate gene expression by targeting specific RNA sequences.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- involves its incorporation into RNA molecules, where it enhances their stability and specificity. This modification can affect RNA-processing reactions such as mRNA degradation, pre-mRNA splicing, and translation. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound, which lacks the 2’-O-[2-(methylamino)-2-oxoethyl] modification.
2’-O-Methylguanosine: A similar compound with a 2’-O-methyl group instead of the 2’-O-[2-(methylamino)-2-oxoethyl] group.
2’-O-Methoxyethylguanosine: Another analog with a 2’-O-methoxyethyl group.
Uniqueness
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- is unique due to its specific modification, which provides enhanced stability and specificity compared to other similar compounds. This makes it particularly valuable in the development of RNA-based therapeutics and research applications .
Properties
Molecular Formula |
C13H18N6O6 |
|---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H18N6O6/c1-15-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(19)17-13(14)18-11(7)23/h4-5,8-9,12,20,22H,2-3H2,1H3,(H,15,21)(H3,14,17,18,23)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
XCBBSCIDZZKOBD-JJNLEZRASA-N |
Isomeric SMILES |
CNC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
CNC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


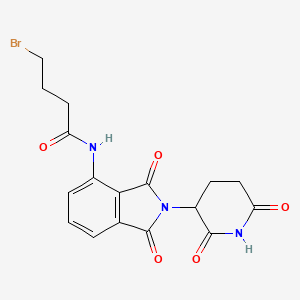
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
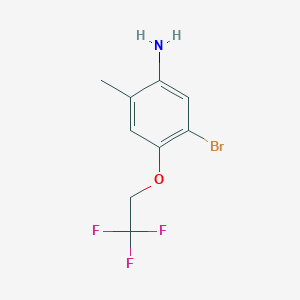
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
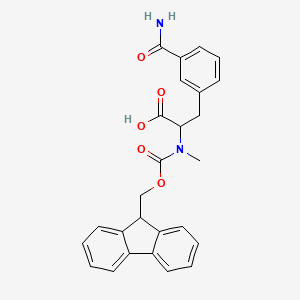

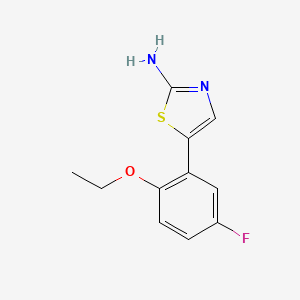
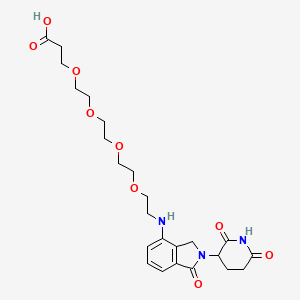
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
